![molecular formula C15H24N2O B1341436 1-(1-Adamantylcarbonyl)piperazine CAS No. 29869-08-7](/img/structure/B1341436.png)
1-(1-Adamantylcarbonyl)piperazine
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Overview
Description
1-(1-Adamantylcarbonyl)piperazine is an organic compound with a molecular weight of 284.83 . It is also known as 1-(adamantane-1-carbonyl)piperazine hydrochloride . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The molecular formula of 1-(1-Adamantylcarbonyl)piperazine is C15H24N2O . The structure consists of a six-membered ring containing two opposing nitrogen atoms .Physical And Chemical Properties Analysis
1-(1-Adamantylcarbonyl)piperazine is a solid substance that is stored at room temperature . It has a boiling point of 408° C at 760 mmHg .Scientific Research Applications
Antiproliferative Activity
- Novel Piperazine Derivatives with Antitumor Properties: A study synthesized novel 1-(2-aryl-2-adamantyl)piperazine derivatives, finding some to exhibit significant antitumor properties against various cancer cell lines, including cervical and breast cancer. Notably, these compounds also showed low cytotoxicity toward normal human cells, indicating potential for safer cancer treatments (Fytas et al., 2015).
Reactivity and Adsorption Properties
- Triazole Derivative with Piperazine and Adamantyl Substituents: Another study focused on the reactive properties and adsorption behavior of a triazole derivative, revealing insights into its stability and potential pharmaceutical applications (Al-Ghulikah et al., 2021).
Antimicrobial Activities
- N-(1-Adamantyl)carbothioamide Derivatives: Research into N-(1-Adamantyl)carbothioamide derivatives, including those with piperazine, demonstrated potent antibacterial activity against several microorganisms. This suggests potential use in treating bacterial infections (Al-Abdullah et al., 2015).
Anti-inflammatory Activities
- Novel Triazoles and Related Derivatives: A study synthesized 5-(1-Adamantyl)-4-arylideneamino-3-mercapto-1,2,4-triazoles with piperazine derivatives. These compounds exhibited in vivo anti-inflammatory activities, indicating potential therapeutic use in inflammation-related disorders (Al-Omar et al., 2010).
Central Pharmacological Activity
- Piperazine Derivatives as Therapeutic Tools: Piperazine derivatives, including those with adamantyl groups, have been studied for their central pharmacological activities. They are researched for potential use in treating psychiatric disorders due to their effects on the monoamine pathway (Brito et al., 2018).
Chemotherapeutic Agent
- Quantum Chemical Calculations of Novel Compounds: The study conducted quantum chemical calculations on a novel triazoline-3-thione compound with adamantyl and piperazine substituents, providing insights into its potential as a chemotherapeutic agent (El-Emam et al., 2012).
Safety And Hazards
properties
IUPAC Name |
1-adamantyl(piperazin-1-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O/c18-14(17-3-1-16-2-4-17)15-8-11-5-12(9-15)7-13(6-11)10-15/h11-13,16H,1-10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAFSAELWLMDLKL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)C23CC4CC(C2)CC(C4)C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70589438 |
Source
|
Record name | (Piperazin-1-yl)(tricyclo[3.3.1.1~3,7~]decan-1-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70589438 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Adamantylcarbonyl)piperazine | |
CAS RN |
29869-08-7 |
Source
|
Record name | (Piperazin-1-yl)(tricyclo[3.3.1.1~3,7~]decan-1-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70589438 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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